molecular formula C10H12N2O B13994691 3-(4-Aminophenyl)-2-pyrrolidinone

3-(4-Aminophenyl)-2-pyrrolidinone

Cat. No.: B13994691
M. Wt: 176.21 g/mol
InChI Key: IQQMWMMZFQTZSC-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-pyrrolidinone typically involves the reaction of 4-nitroaniline with an acylating agent to form an intermediate, which is then reduced to the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

    Substitution: Substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinones.

Scientific Research Applications

3-(4-Aminophenyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(4-aminophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)

InChI Key

IQQMWMMZFQTZSC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1C2=CC=C(C=C2)N

Origin of Product

United States

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